molecular formula C11H12FN3 B13222067 N-(2-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine

N-(2-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13222067
M. Wt: 205.23 g/mol
InChI Key: PBJBVIXGSUVJSR-UHFFFAOYSA-N
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Description

N-(2-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, along with a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2-fluoro-4-methylaniline with appropriate reagents to form the desired product. One common method involves the use of a Leimgruber-Batcho reaction, which is a well-known synthetic route for preparing indoles and related compounds . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a fluorine atom, a methyl group, and a pyrazole ring. This unique structure imparts distinct chemical properties and potential biological activities, making it valuable for various research applications.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

N-(2-fluoro-4-methylphenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H12FN3/c1-8-3-4-11(10(12)5-8)14-9-6-13-15(2)7-9/h3-7,14H,1-2H3

InChI Key

PBJBVIXGSUVJSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CN(N=C2)C)F

Origin of Product

United States

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